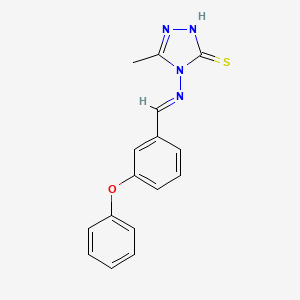

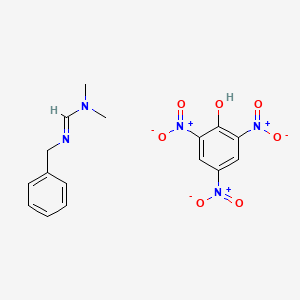

![molecular formula C20H24N2O3 B5580393 3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)

3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Powder Diffraction Studies

One of the primary applications involves the use of similar compounds in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data are essential for determining the crystalline structure of these intermediates, ensuring no detectable impurities are present in the synthesis process (Qing Wang et al., 2017).

Catalytic Carbonylation

Catalytic carbonylation of ortho C-H bonds in aromatic amides, using a bidentate directing group, showcases the compound's role in facilitating complex chemical transformations. This process is crucial for introducing carbonyl groups into aromatic rings, enabling the synthesis of phthalimides (Satoshi Inoue et al., 2009).

Photoreaction Studies

The photoreaction of pyridine derivatives under different atmospheric conditions reveals the compound's reactivity towards methoxylation. This research aids in understanding how light and oxygen influence chemical reactions, pertinent to the development of photochemical synthesis methods (T. Sugiyama et al., 1984).

Polymerization Behavior

The investigation into the polymerization of ethylene by bis(imino)pyridine iron complexes, including the effects of backbone substituents, informs on the design of catalysts for polymer production. The findings have implications for the manufacturing of polyethylene materials with specific properties (Theo M. Smit et al., 2004).

Methoxycarbonylation of Alkenes

The role of palladium complexes in the methoxycarbonylation of alkenes highlights the compound's utility in organic synthesis, particularly in converting alkenes to esters. This process is crucial for producing various chemical products, including pharmaceuticals and polymers (P. Aguirre et al., 2007).

Spectroscopic Analysis of Pyridine Derivatives

Spectroscopic studies of pyridine derivatives, including their synthesis and optical properties, contribute to the understanding of their chemical behavior and potential applications in materials science and photonic devices (M. Cetina et al., 2010).

Properties

IUPAC Name |

3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-25-18-10-6-13-22(20(18)24)15-19(23)21-12-5-9-17(11-14-21)16-7-3-2-4-8-16/h2-4,6-8,10,13,17H,5,9,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLFODWUNIPGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CN(C1=O)CC(=O)N2CCCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide](/img/structure/B5580348.png)

![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)

![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)

![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)

![N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B5580411.png)

![methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)